molecular formula C7H16N2 B1293547 1-Isopropylpiperazine CAS No. 4318-42-7

1-Isopropylpiperazine

Cat. No. B1293547
M. Wt: 128.22 g/mol
InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N
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Patent
US07728129B2

Procedure details

A solution of 4-formyl-benzoyl chloride (2.80, 16.65 mol) (prepared as in Example 1 above) in toluene (43.3 g, 469.39 mmol) was added slowly to a solution of NaHCO3 (0.8 g, 9.52 mmol) and 4-isopropylpiperazine (2.50 g, 18.35 mmol) in water (5 g, 277 mmol) at 0° C. The reaction mixture was vigorously stirred until the reaction was deemed complete. The layers were split and the toluene phase was concentrated to yield the title compound as a yellow oil.
Quantity
16.65 mol
Type
reactant
Reaction Step One
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)=[O:2].C1(C)C=CC=CC=1.C([O-])(O)=O.[Na+].[CH:24]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)([CH3:26])[CH3:25].O>>[CH:24]([N:27]1[CH2:32][CH2:31][N:30]([C:7]([C:6]2[CH:10]=[CH:11][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2)=[O:8])[CH2:29][CH2:28]1)([CH3:26])[CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
16.65 mol
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
43.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
5 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were split
CONCENTRATION
Type
CONCENTRATION
Details
the toluene phase was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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